N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a spirocyclic triazaspirodecen derivative characterized by two 4-methoxyphenyl substituents. The compound features a central 1,4,8-triazaspiro[4.5]dec-1-en-3-one core, with one 4-methoxyphenyl group attached to the spiro nitrogen and another linked via an acetamide moiety.
Key physicochemical properties inferred from analogs (e.g., logP ≈ 4.6, molecular weight ~410–440 g/mol) suggest moderate lipophilicity and bioavailability, aligning with trends observed in spirocyclic acetamide derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-18-7-3-16(4-8-18)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-17-5-9-19(31-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXZVSYRGHKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazaspirodecene moiety, which is known for contributing to various biological activities. The molecular formula is with a molecular weight of 417.5 g/mol.
Key Structural Features:
- Triazaspiro Framework: This unique structure is often linked to diverse biological activities, including anti-cancer and anti-inflammatory properties.
- Methoxyphenyl Groups: The presence of methoxy groups may enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM. Mechanistically, it was found to activate caspase pathways leading to apoptosis .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6.
Research Findings:
A study involving carrageenan-induced paw edema in rats showed a reduction in paw swelling by approximately 40% when treated with the compound at a dose of 20 mg/kg .
3. Antimicrobial Activity
Preliminary tests suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Pathways: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It may act as a modulator for specific receptors implicated in inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Spiro Core vs.
Pharmacological Activity Trends
Anti-Cancer Activity
Acetamide derivatives with 4-methoxyphenyl groups, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40), exhibit potent anti-cancer activity (IC₅₀ < 10 µM against HCT-116, MCF-7) .
Receptor Binding
Flavone-acetamide hybrids (e.g., VIf) with 4-methoxyphenyl groups show adenosine A2B receptor antagonism (Kᵢ ~0.8 µM), highlighting the role of methoxy groups in enhancing π-π stacking and hydrogen-bond interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
